3-(3,4-Dichlorophenyl)-4-fluorobenzoic acid

Description

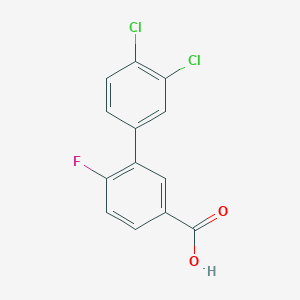

3-(3,4-Dichlorophenyl)-4-fluorobenzoic acid is a halogenated benzoic acid derivative characterized by a benzoic acid backbone substituted with a 3,4-dichlorophenyl group at position 3 and a fluorine atom at position 2. Its molecular formula is C₁₃H₇Cl₂FO₂, with a molar mass of 293.10 g/mol .

Properties

IUPAC Name |

3-(3,4-dichlorophenyl)-4-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2FO2/c14-10-3-1-7(6-11(10)15)9-5-8(13(17)18)2-4-12(9)16/h1-6H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVDPNHIDCTSLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=CC(=C2)C(=O)O)F)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30653548 | |

| Record name | 3',4'-Dichloro-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181441-63-3 | |

| Record name | 3',4'-Dichloro-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)-4-fluorobenzoic acid typically involves the reaction of 3,4-dichlorophenyl derivatives with fluorobenzoic acid under specific conditions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)-4-fluorobenzoic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halogens, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3,4-Dichlorophenyl)-4-fluorobenzoic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological activities. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

The following compounds are structurally or functionally related to 3-(3,4-dichlorophenyl)-4-fluorobenzoic acid, differing in substituent positions, halogenation patterns, or biological applications:

Structural Analogs with Halogen Substitutions

Key Observations :

- Substituent Position: The position of chlorine and fluorine significantly affects bioactivity.

- Dual Halogenation : Compounds like 3,4-difluorobenzoic acid lack the dichlorophenyl group, resulting in lower molecular weight and distinct physicochemical properties (e.g., higher water solubility) .

Urea-Based Derivatives

- (3-(3,4-Dichlorophenyl) ureido) benzoic acid : This urea derivative targets Mycobacterium tuberculosis cysteine synthase, disrupting mycothiol biosynthesis during dormancy. Unlike the target compound, the urea moiety introduces hydrogen-bonding capacity, enhancing enzyme inhibition .

- BTdCPU (1-(benzo[d][1,2,3] thiadiazol-6-yl)-3-(3,4-dichlorophenyl) urea) : A di-substituted urea with a thiadiazole group, BTdCPU shows enhanced antimycobacterial activity compared to simpler benzoic acid derivatives, likely due to improved membrane penetration .

Agrochemical Derivatives

- 3-(Dichlorophenyl)isocoumarins : These compounds, synthesized from dichlorobenzoyl chlorides and homophthalic acid, exhibit herbicidal and fungicidal activity. Unlike the target benzoic acid, isocoumarins function via cyclodehydration products that inhibit plant growth pathways .

- 2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide, 2,4-D shares the dichlorophenyl motif but acts as an auxin mimic, a mechanism distinct from halogenated benzoic acids .

Pharmacological Analogs

- dl-3,4-Dichloroisoproterenol: A β-adrenergic receptor antagonist, this compound inhibits lipolysis in adipose tissue at high concentrations (>10⁻⁴ M). The dichlorophenyl group here is attached to an ethanolamine backbone, highlighting how scaffold variation shifts activity from enzyme inhibition to receptor modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.